2-Methyl-4-propyl-1,3-oxathiane
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4-propyl-1,3-oxathiane involves the reaction of 3-sulfanylhexan-1-ol with acetaldehyde, leading to the formation of this compound and its enantiomers in wine. A stable isotope dilution assay using headspace solid-phase microextraction with chiral gas chromatography-mass spectrometry has been developed and validated to identify and quantify these compounds in wine, demonstrating the compound's presence across different wine samples (Wang, Capone, Roland, & Jeffery, 2021).
Molecular Structure Analysis
The molecular and crystal structure analysis of related oxathiane compounds has been extensively studied, providing insights into their conformational behavior and stability. For example, the reaction product of 1,1-diphenyl-propane-1,3-diol with thionyl-chloride, a compound structurally related to 2-Methyl-4-propyl-1,3-oxathiane, has been analyzed via X-ray analysis, revealing its crystalline structure and offering a basis for understanding the structural aspects of oxathiane derivatives (Petit, Lenstra, Geise, Hellier, & Phillips, 1980).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-4-propyl-1,3-oxathiane highlight its formation and potential reactivity. The compound's synthesis and the identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine for the first time point to novel pathways and reactions of sulfanyl compounds in alcoholic beverages, revealing the diverse fate of these compounds in wine (Wang, Capone, Roland, & Jeffery, 2021).
Physical Properties Analysis
The physical properties of 2-Methyl-4-propyl-1,3-oxathiane, such as its enantiomeric distribution in wine and the correlation between its presence and the concentration of 3-SH, have been a significant focus of research. These studies have provided valuable information on the compound's behavior and its impact on wine aroma, showing strong correlations with the concentrations of varietal thiols and acetaldehyde during the fermentation process (Wang et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Methyl-4-propyl-1,3-oxathiane, including its stability and reactivity, have been explored to understand its contribution to wine aroma. Its synthesis from 3-SH and acetaldehyde, along with the detection of related compounds, underscores the complexity of wine chemistry and the subtle interplay of various chemical reactions that contribute to the beverage's sensory characteristics (Wang et al., 2021).
Scientific Research Applications
Application Summary
2-Methyl-4-propyl-1,3-oxathiane is a key sulfur-containing aroma and flavor compound of yellow passion fruit . It is used in flavors, mostly in exotic fruit formulations such as citrus fruits, passion fruit, and tropical fruits .
Method of Application
This compound is prepared from leaf aldehyde (trans-2-hexenal) in a three-stage process . It can be applied to fine fragrances, shower gels, shampoos, detergents, soaps, candles, and softeners in traces up to 0.1% .
Results or Outcomes
The compound adds unique effects to any fragrance creation . It is good in citrus and exotic fruity notes and brilliant in jasmine, rose, and muguet florals, as well as in green aldehydic perfumes .
2. Wine Analysis
Application Summary
2-Methyl-4-propyl-1,3-oxathiane has been identified and quantitatively analyzed in wine .
Method of Application
The compound is detected using a stable isotope dilution assay (SIDA) with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .
Results or Outcomes
The concentration of this compound in wine was found to range from undetectable (detection limit = 2.6 ng/L) to 460 ng/L .
3. Cosmetic and Personal Care Industry
Application Summary
2-Methyl-4-propyl-1,3-oxathiane is used in the cosmetic and personal care industry . It is used in products like shower gels, shampoos, soaps, and softeners .
Method of Application
This compound can be applied to these products in traces up to 0.1% .
Results or Outcomes
The compound adds a unique tropical aroma to these products, enhancing the user experience .
4. Candle Industry
Application Summary
2-Methyl-4-propyl-1,3-oxathiane is used in the candle industry .
Method of Application
This compound can be added to candles in traces up to 0.1% .
Results or Outcomes
The compound imparts a unique tropical aroma to the candles, enhancing the ambiance .
properties
IUPAC Name |
2-methyl-4-propyl-1,3-oxathiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGOLPMYJJXRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCOC(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047706 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; miscible in alcohol and oil | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.982 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-4-propyl-1,3-oxathiane | |
CAS RN |
67715-80-4, 59323-76-1 | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67715-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-methyl-4-propyl-1,3-oxathiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Oxathiane, 2-methyl-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4-propyl-1,3-oxathiane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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